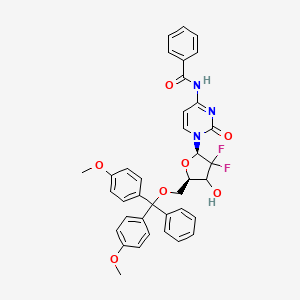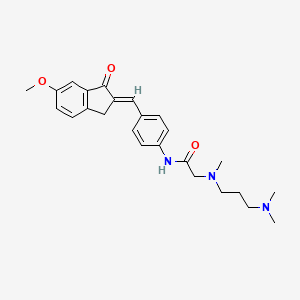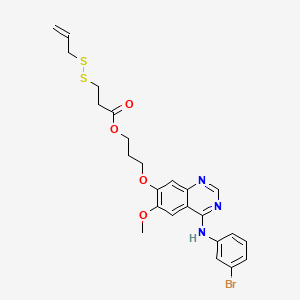
Davelizomib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Davelizomib is a small molecule drug that functions as a proteasome inhibitor. It was initially developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and is currently in Phase 1 of clinical trials. The compound has shown potential in treating advanced cancers and has been studied for its effects on multiple myeloma .
Méthodes De Préparation
The synthesis of Davelizomib involves the preparation and medicinal application of borates of azetidine derivatives. The synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure. Detailed information on the exact synthetic routes and industrial production methods is proprietary and not fully disclosed in public sources .
Analyse Des Réactions Chimiques
Davelizomib undergoes various chemical reactions, primarily involving its role as a proteasome inhibitor. The compound is known to interact with proteasomes, leading to the inhibition of protein degradation. Common reagents and conditions used in these reactions include borates and azetidine derivatives. The major products formed from these reactions are typically related to the inhibition of proteasome activity, which is crucial for its antineoplastic effects .
Applications De Recherche Scientifique
Davelizomib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying proteasome inhibition. In biology, it is utilized to understand the mechanisms of protein degradation and its impact on cellular functions. In medicine, this compound is being investigated for its potential to treat advanced cancers and multiple myeloma. Its industrial applications include the development of new therapeutic agents and the study of proteasome inhibitors .
Mécanisme D'action
Davelizomib exerts its effects by inhibiting the activity of proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. By blocking proteasome activity, this compound disrupts the protein degradation process, leading to the accumulation of proteins and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely on proteasomes for rapid protein turnover. The molecular targets of this compound include the proteasome subunits, and the pathways involved are related to protein degradation and apoptosis .
Comparaison Avec Des Composés Similaires
Davelizomib is unique among proteasome inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include Bortezomib, Carfilzomib, and Ixazomib, which also function as proteasome inhibitors but differ in their chemical structures and clinical applications. This compound’s uniqueness lies in its potential for treating advanced cancers and its ongoing clinical trials for multiple myeloma .
Propriétés
Numéro CAS |
2409841-51-4 |
|---|---|
Formule moléculaire |
C21H26BF2N3O7 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
2-[(4S)-2-[(1R)-1-[[2-[[(2S)-1-(2,4-difluorophenyl)azetidine-2-carbonyl]amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1 |
Clé InChI |
BMSAGHWUHGTMIV-ULQDDVLXSA-N |
SMILES isomérique |
B1(O[C@H](C(=O)O1)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCN2C3=C(C=C(C=C3)F)F |
SMILES canonique |
B1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)
![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)





![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)


